N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-10-4-14(5-11-17)13-18-20(26)23(21(28)29-18)12-2-3-19(25)22-15-6-8-16(24)9-7-15/h4-11,13,24H,2-3,12H2,1H3,(H,22,25)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERXBCCROVVZJG-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, with the CAS Number 303792-75-8, is a complex thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes multiple functional groups that may contribute to its pharmacological properties, making it a candidate for further research in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 428.5 g/mol. Its structural complexity, featuring a thiazolidinone core, suggests potential interactions with biological targets such as proteins and enzymes involved in disease pathways.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have been shown to possess antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens by targeting lipid biosynthesis and modulating membrane properties .
- Anticancer Properties : Some derivatives have demonstrated significant anticancer activity by inducing cell cycle arrest in cancer cells. For instance, compounds similar to the target compound have been reported to induce G0/G1 or G2/M phase arrest in specific cancer cell lines, indicating their potential as anticancer agents .
The exact mechanism of action for this compound is still under investigation; however, structural analogs suggest that these compounds may act by:
- Inhibition of Enzymatic Activity : Similar thiazolidinones have been reported to inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Modulation of Cell Signaling Pathways : The presence of hydroxy and methoxy groups may enhance binding affinity to specific receptors or proteins involved in cell signaling, potentially leading to altered cellular responses.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of thiazolidinone derivatives. The following table summarizes key findings related to similar compounds:
| Compound Name | Biological Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antibacterial | E. coli | 0.125 | |
| Compound B | Anticancer | B16F10 | 7.9 | |
| Compound C | Antifungal | C. albicans | 0.096 |
Case Studies
- Anticancer Activity : A study evaluating a series of thiazolidinone derivatives found that certain modifications significantly enhanced cytotoxicity against melanoma cells (B16F10). The introduction of specific substituents at the C5 position was crucial for increasing potency .
- Antimicrobial Efficacy : Another research effort identified that thiazolidinone derivatives effectively inhibited the growth of antibiotic-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives, including N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide, exhibit significant anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the modulation of apoptotic pathways. For instance, a study demonstrated that thiazolidinone derivatives could inhibit the growth of breast cancer cells by targeting specific signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound has shown promise in mitigating inflammatory responses. Thiazolidinones are known to possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in metabolic pathways associated with disease progression, such as those involved in cancer metabolism .
Drug Delivery Systems
Due to its chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents .
Synthesis of Novel Polymers
The compound's unique structural features allow it to be used in synthesizing novel polymers with specific properties. These polymers can be engineered for applications in coatings, adhesives, and other materials requiring enhanced thermal and mechanical properties .
Photovoltaic Applications
Research is ongoing into the use of thiazolidinone derivatives in organic photovoltaic devices due to their potential as electron donors or acceptors in solar cells. Their ability to absorb light and convert it into electrical energy could lead to advancements in renewable energy technologies .
Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal explored how thiazolidinone derivatives induce apoptosis in MCF-7 breast cancer cells through the upregulation of p53 and downregulation of Bcl-2 proteins. The findings suggest that N-(4-hydroxyphenyl)-4-[...]-butanamide could serve as a lead compound for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Pathways
Research examining the anti-inflammatory effects of thiazolidinones demonstrated that treatment with N-(4-hydroxyphenyl)-4-[...]-butanamide reduced levels of TNF-alpha and IL-6 in animal models of inflammation, highlighting its potential therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related thiazolidinone derivatives from literature:
Key Differences and Implications
The 4-hydroxyphenyl terminus in the target compound contrasts with morpholine or thiadiazole , suggesting distinct solubility and hydrogen-bonding profiles.
Stereochemical Variations :
- The Z-configured methylidene in the target compound may impose steric constraints distinct from E-isomers (e.g., ), affecting binding to biological targets .
Synthetic Pathways: The target compound likely follows a Knoevenagel condensation between a thiazolidinone precursor and 4-methoxybenzaldehyde, similar to methods in . This contrasts with S-alkylation strategies for thiadiazole derivatives .
Spectroscopic Signatures :
- IR spectra of similar compounds show C=S stretches at 1240–1255 cm⁻¹ and C=O stretches at 1660–1680 cm⁻¹ . The absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer , consistent with the target compound’s structure.
Biological Activity Trends: Thiazolidinones with phenolic -OH (e.g., ) exhibit antioxidant activity, while thiadiazole derivatives show antimicrobial effects . The target compound’s combination of phenolic and methoxy groups may synergize these activities.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide?
A common approach involves cyclocondensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux. The reaction with 4-methoxybenzaldehyde derivatives forms the thiazolidinone core. Subsequent coupling with 4-(chlorocarbonyl)butanamide introduces the butanamide moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the Z-isomer of the methylidene group .
Q. How can the structure of this compound be validated experimentally?
Combined spectroscopic and crystallographic methods are essential:
- X-ray crystallography resolves stereochemistry (e.g., Z-configuration of the methylidene group) and confirms the thiazolidinone ring conformation .
- FT-IR identifies key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
- NMR (¹H/¹³C) confirms substituent placement, such as the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and the 4-hydroxyphenyl moiety (δ ~6.8 ppm for aromatic protons) .
Q. What analytical techniques are suitable for purity assessment?
- HPLC with a C18 column and UV detection (λ = 254 nm) using acetonitrile/water gradients.
- TLC (silica gel, ethyl acetate/hexane 3:7) with visualization under UV or iodine vapor.
- Elemental analysis (C, H, N, S) to verify stoichiometry within ±0.4% deviation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess effects on target binding.
- Scaffold modification : Introduce heteroatoms (e.g., replacing sulfur with oxygen in the thiazolidinone ring) to alter electronic properties.
- Pharmacokinetic optimization : Add solubilizing groups (e.g., polyethylene glycol chains) to the butanamide moiety to enhance bioavailability. Use molecular docking to predict interactions with targets like bacterial PPTases .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed incubation time, serum-free media) to rule out experimental variability.
- Target specificity profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., enzymes in microbial proliferation pathways).
- Metabolite analysis : Employ LC-MS to identify degradation products that may interfere with activity measurements .
Q. What strategies are effective for studying the compound’s mechanism of action in microbial systems?
- Gene knockout models : Compare growth inhibition in wild-type vs. PPTase-deficient bacterial strains to confirm target relevance .
- Proteomic profiling : Use 2D gel electrophoresis or SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
- ROS detection : Apply fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contribution to antimicrobial activity .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for derivatization.
- MD simulations : Simulate binding dynamics with bacterial PPTases over 100 ns trajectories to identify stable interaction motifs (e.g., hydrogen bonds with active-site residues) .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions during thiazolidinone formation to prevent hydrolysis of the sulfanylidene group .
- Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond lengths/angles are within expected ranges .
- Ethical compliance : Adhere to institutional biosafety protocols when handling microbial cultures in antimicrobial assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
